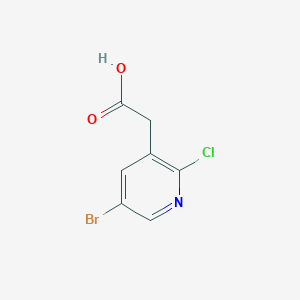

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Description

BenchChem offers high-quality 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1227499-30-0 |

|---|---|

Molecular Formula |

C7H5BrClNO2 |

Molecular Weight |

250.48 g/mol |

IUPAC Name |

2-(5-bromo-2-chloropyridin-3-yl)acetic acid |

InChI |

InChI=1S/C7H5BrClNO2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H,11,12) |

InChI Key |

MCMOYAPWDPXPAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1CC(=O)O)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS: 1227499-30-0) is a high-value heterocyclic building block employed in the synthesis of advanced pharmaceutical agents. Its structural utility lies in its trifunctional nature :

-

C2-Chlorine: Activated for nucleophilic aromatic substitution (

). -

C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C3-Acetic Acid: A versatile linker for amide coupling or esterification.

This compound acts as a critical intermediate in the development of CRTH2 antagonists for asthma/allergic rhinitis and Trk kinase inhibitors for pain management. Its orthogonal reactivity profile allows for "diversity-oriented synthesis," enabling the rapid generation of library candidates around the pyridine core.

Physicochemical Specifications

| Property | Value | Note |

| IUPAC Name | 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid | |

| CAS Number | 1227499-30-0 | Ethyl ester CAS: 1219936-15-8 |

| Molecular Formula | ||

| Molecular Weight | 250.48 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 145–150 °C (Dec.) | Predicted range; ester melts lower |

| pKa (Acid) | ~3.8 – 4.2 | Predicted (Carboxyl group) |

| pKa (Base) | < 1.0 | Pyridine N is weakly basic due to EWGs (Cl, Br) |

| LogP | 2.12 | Moderate lipophilicity |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility at neutral pH |

Synthetic Architecture

The most robust industrial route to 2-(5-bromo-2-chloropyridin-3-yl)acetic acid avoids the non-selective metalation of the di-halogenated pyridine core. Instead, it utilizes 5-bromo-2-chloro-3-methylpyridine as the starting material, leveraging the benzylic-like reactivity of the C3-methyl group.

Core Synthesis Workflow (Route A)

This pathway ensures regio-integrity of the halogens while installing the acetic acid moiety.

-

Radical Bromination: Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) to form the bromomethyl intermediate.

-

Cyanation: Nucleophilic displacement with cyanide to extend the carbon chain.

-

Hydrolysis: Conversion of the nitrile to the carboxylic acid.

Figure 1: Standard synthetic pathway from commercially available 3-methyl pyridine precursor.

Reactivity & Functionalization[5]

The compound's "orthogonal reactivity" allows chemists to modify specific sites without affecting others, provided the correct order of operations is followed.

Chemoselectivity Rules

-

Acid Sensitivity: The carboxylic acid should often be protected (e.g., as a tert-butyl ester) if basic conditions are required for subsequent couplings.

-

Halogen Hierarchy: The C5-Br bond is significantly more reactive towards Pd(0) oxidative addition than the C2-Cl bond. This allows for selective Suzuki coupling at C5 while retaining the C2-Cl for later displacement.

-

Nucleophilic Attack: The C2-Cl is activated for

by the ring nitrogen. Nucleophiles (amines, thiols) will displace the chloride, especially if the reaction is heated.

Figure 2: Orthogonal reactivity map demonstrating selective functionalization at C2, C5, and the acetic acid tail.

Experimental Protocols

Protocol A: Synthesis of the Nitrile Intermediate

This step converts the 3-bromomethyl precursor to the nitrile.

Reagents:

-

3-(Bromomethyl)-5-bromo-2-chloropyridine (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq) [Warning: Highly Toxic ]

-

Ethanol/Water (4:1 ratio)

Procedure:

-

Dissolve the bromomethyl pyridine derivative in Ethanol/Water (4:1) at 0°C.

-

Add NaCN portion-wise, maintaining temperature below 5°C to prevent polymerization.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Pour into ice water and extract with Ethyl Acetate (3x).

-

Purification: Wash organics with brine, dry over

, and concentrate. Purify via silica gel chromatography.

Protocol B: Acid Hydrolysis to Target

Converts the nitrile to the final acetic acid.

Reagents:

-

Nitrile Intermediate (from Protocol A)

-

Hydrochloric Acid (6M or conc.) or NaOH (2M) followed by acidification.

Procedure:

-

Suspend the nitrile in 6M HCl.

-

Heat to reflux (approx. 100°C) for 4–6 hours. The solid should dissolve and then potentially precipitate the acid.

-

Cool to room temperature.

-

Isolation: Adjust pH to ~3–4 using NaOH (if acidic hydrolysis was used) or HCl (if basic hydrolysis was used).

-

Filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Safety & Handling

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and lab coat. |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles. Use eye wash if contact occurs. |

| Specific Target Organ | H335: May cause respiratory irritation | Use only in a chemical fume hood. Avoid dust generation. |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent degradation of the carboxylic acid functionality.

References

-

PubChem . (2025).[1][2] 5-Bromo-2-chloro-3-methylpyridine (Precursor Data). National Library of Medicine. Retrieved March 8, 2026, from [Link]

- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.

Sources

Technical Monograph: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

High-Purity Heterocyclic Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS 1227499-30-0 ) is a critical halogenated pyridine building block used extensively in the synthesis of pharmaceutical agents and agrochemicals. Its structural uniqueness lies in the 2,3,5-substitution pattern , offering three distinct vectors for orthogonal functionalization:

-

C-2 Chlorine: Susceptible to SNAr displacement by amines or alkoxides.

-

C-5 Bromine: Ideal for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C-3 Acetic Acid: A versatile handle for amide coupling, esterification, or decarboxylative cross-coupling.

This guide details the physicochemical profile, validated synthesis protocols, safety standards, and application logic for researchers utilizing this scaffold in lead optimization.

Chemical Identity & Physicochemical Profile

| Parameter | Specification |

| CAS Number | 1227499-30-0 |

| IUPAC Name | 2-(5-Bromo-2-chloropyridin-3 |

Technical Guide: Solubility Profiling of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Executive Summary

This technical guide provides a comprehensive solubility analysis of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid , a critical intermediate in the synthesis of URAT1 inhibitors such as Lesinurad. Understanding the solubility behavior of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is essential for optimizing reaction yields, designing crystallization protocols, and preparing analytical stock solutions.

While specific gravimetric solubility data for this intermediate is often proprietary to process patents, this guide synthesizes structural physicochemical analysis with standard process chemistry principles to provide expected solubility ranges, utility profiles, and a validated protocol for empirical determination.

Physicochemical Profile & Structural Analysis[1]

The solubility of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid is governed by the interplay between its lipophilic halogenated pyridine core and its hydrophilic carboxylic acid tail.

| Property | Value (Predicted/Experimental) | Impact on Solubility |

| Molecular Weight | 250.48 g/mol | Moderate MW facilitates dissolution in organic solvents. |

| LogP | ~2.12 | Moderate lipophilicity; suggests good solubility in organic solvents like DMSO, MeOH, and EtOAc. |

| pKa (Acid) | ~3.5 – 4.2 | The carboxylic acid is ionizable. Solubility in MeOH will be pH-dependent; high solubility in basic buffers. |

| H-Bond Donors | 1 (COOH) | Capable of hydrogen bonding with Methanol and DMSO. |

| H-Bond Acceptors | 3 (Pyridine N, C=O, OH) | Strong interaction with DMSO (a hydrogen bond acceptor). |

Structural Implications[2][3][4]

-

The Pyridine Core: The 2-chloro and 5-bromo substituents reduce the basicity of the pyridine nitrogen, making it less likely to protonate in neutral methanol but increasing the lipophilic character.

-

The Acetic Acid Moiety: Provides a "handle" for high solubility in polar protic solvents (Methanol) and polar aprotic solvents (DMSO) via hydrogen bonding.

Solubility Profile: DMSO (Dimethyl Sulfoxide)

Status: High Solubility Solvent Expected Solubility: > 100 mg/mL (at 25°C)

Mechanistic Basis

DMSO is a polar aprotic solvent with a high dielectric constant and strong hydrogen bond accepting capability (S=O group). It effectively disrupts the crystal lattice of the carboxylic acid by accepting hydrogen bonds from the -COOH group while simultaneously solvating the aromatic pyridine ring via dipole-dipole interactions.

Applications in Workflow

-

Stock Solutions: DMSO is the gold standard for preparing high-concentration stock solutions (e.g., 100 mM) for biological assays or analytical standards.

-

Nucleophilic Substitution (SNAr): The 2-chloro position on the pyridine ring is susceptible to nucleophilic attack. DMSO is an ideal solvent for these reactions (e.g., displacing Cl with a thiol) because it solvates cations well, leaving anions "naked" and more reactive.

Warning: DMSO solutions are hygroscopic. Water absorption can cause the compound to precipitate over time if not sealed.

Solubility Profile: Methanol (MeOH)

Status: Moderate to High Solubility Solvent (Temperature Dependent) Expected Solubility: 20 – 80 mg/mL (at 25°C); > 150 mg/mL (at 60°C)

Mechanistic Basis

Methanol is a polar protic solvent.[1] It dissolves the compound primarily through hydrogen bonding with the carboxylic acid group. However, the halogenated aromatic ring imparts significant hydrophobicity. Consequently, solubility in methanol often exhibits a steep temperature dependence, making it an excellent candidate for purification.

Applications in Workflow

-

Esterification: Methanol is the reactant and solvent for converting the acid to its methyl ester (a common next step in Lesinurad synthesis).

-

Recrystallization: The steep solubility curve allows for "dissolve at reflux, crystallize on cooling" purification strategies, often improved by adding an anti-solvent like water.

Comparative Solvent Utility Matrix

| Feature | DMSO | Methanol |

| Solubility Capacity | Very High | Moderate |

| Boiling Point | 189°C (High) | 64.7°C (Low) |

| Removal Difficulty | Difficult (Requires high vac or wash) | Easy (Rotary evaporation) |

| Reaction Suitability | SNAr, Metal-catalyzed coupling | Esterification, Hydrogenation |

| Crystallization | Poor (Too soluble, hard to dry) | Excellent (Temp dependent) |

Experimental Protocols

Since exact solubility can vary by crystal polymorph and purity, the following Self-Validating Protocols must be used to determine the precise limit for your specific lot.

Protocol A: Visual Equilibrium Solubility (Tier 1)

Best for rapid estimation (< 1 hour).

-

Weigh: Place 50 mg of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid into a clear HPLC vial.

-

Aliquot: Add solvent (DMSO or MeOH) in 100 µL increments.

-

Agitate: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

-

Observe: Record the volume required for complete dissolution (clear solution, no particulates).

-

Calculate:

Protocol B: HPLC Quantitative Saturation (Tier 2)

Best for precise data and temperature profiling.

-

Saturate: Add excess solid (~200 mg) to 1 mL of solvent in a sealed vial.

-

Equilibrate: Shake at target temperature (25°C) for 24 hours.

-

Filter: Syringe filter (0.22 µm PTFE) the supernatant. Important: Pre-warm the filter if testing elevated temperatures to prevent precipitation.

-

Dilute: Dilute the filtrate 100x with Mobile Phase A (Water + 0.1% Formic Acid) to bring it within linear range.

-

Quantify: Inject onto HPLC (C18 Column, Gradient MeOH/Water) against a known standard curve.

Process Decision Logic (Graphviz)

The following diagram illustrates the decision matrix for selecting DMSO or Methanol based on the intended process step.

Figure 1: Decision matrix for solvent selection. DMSO is preferred for SNAr reactions and stable stock solutions, while Methanol is optimal for esterification and crystallization processes.

References

-

ChemScene. (2023). Product Data: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS 1227499-30-0).[2] Retrieved from

-

Meng, Z., et al. (2017). The development of an effective synthetic route of lesinurad (RDEA594). Chemistry Central Journal, 11:86. Retrieved from

-

Li, Y., & Sun, Z. (2020).[3] Synthesis of Lesinurad via a Multicomponent Reaction with Isocyanides and Disulfides. Heterocycles, 100(7). Retrieved from

-

PubChem. (2023).[4] Compound Summary: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid.[2][5] Retrieved from

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. chemscene.com [chemscene.com]

- 3. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. (5-Bromo-2-chloro-pyridin-3-yl)-methanol AldrichCPR 742100-75-0 [sigmaaldrich.com]

- 5. PubChemLite - 2-(5-bromo-2-chloropyridin-3-yl)acetic acid (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

The Acidity Profile and pKa Determination of 2-(5-Bromo-2-chloropyridin-3-yl)acetic Acid: A Technical Guide

As a building block in advanced pharmaceutical and agrochemical synthesis, 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid presents a fascinating case study in physical organic chemistry. Understanding its ionization behavior (pKa) is critical for predicting its solubility, lipophilicity (LogD), and membrane permeability during drug formulation.

This whitepaper provides an in-depth mechanistic analysis of the molecule's acidity, synthesizes comparative predictive data, and outlines a self-validating experimental protocol for precise pKa determination.

Mechanistic Acidity Profiling: The "Protonation Paradox"

To accurately profile the acidity of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid, we must analyze its two potential ionizable centers: the pyridine nitrogen and the carboxylic acid (-COOH) .

Standard unsubstituted pyridine is a weak base with a conjugate acid pKa of ~5.2. However, the introduction of halogens drastically alters the electronic landscape via strong negative inductive (-I) effects. In 5-bromo-2-chloropyridine, the synergistic electron withdrawal from the 2-chloro and 5-bromo groups virtually eliminates the basicity of the nitrogen, dropping its predicted pKa to an extreme -2.25[1]. Consequently, in any standard aqueous or physiological environment (pH 1–14), the pyridine nitrogen remains entirely neutral.

This leads to a counterintuitive phenomenon regarding the carboxylic acid group. In the unsubstituted analog, 3-pyridylacetic acid, the carboxylic pKa is ~3.59[2]. At this pH, the pyridine nitrogen is partially protonated. A cationic pyridinium ring is a massive electron-withdrawing group, which strongly stabilizes the carboxylate anion and increases acidity.

When a 2-chloro group is introduced (forming 2-chloro-3-pyridineacetic acid), the nitrogen is forced into a neutral state. Because a neutral pyridine ring is significantly less electron-withdrawing than a cationic pyridinium ring, the carboxylic pKa actually rises slightly to 3.79[3], despite the addition of an electronegative chlorine atom.

In our target molecule, 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid, the addition of the 5-bromo group introduces a secondary -I effect across the neutral ring. This pulls electron density away from the acetic acid moiety, marginally increasing its acidity compared to the mono-halogenated analog, resulting in an estimated working pKa of 3.4 to 3.6 .

Fig 1: Synergistic inductive (-I) electron-withdrawal effects modulating carboxylic acidity.

Quantitative Data Summary

The table below summarizes the structural causality and predicted pKa values across the structural analogs, validating the theoretical framework discussed above.

| Compound | Pyridine N State (at pH 3.5) | Predicted pKa (COOH) | Predicted pKa (Py-NH⁺) | Data Source |

| 3-Pyridylacetic acid | Protonated (Cationic) | 3.59 ± 0.10 | ~5.0 | ChemicalBook[2] |

| 2-Chloro-3-pyridineacetic acid | Neutral | 3.79 ± 0.10 | < 1.0 | Guidechem[3] |

| 5-Bromo-2-chloropyridine | Neutral | N/A | -2.25 ± 0.10 | Lookchem[1] |

| 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid | Neutral | ~3.4 - 3.6 (Calculated) | < 0 (Calculated) | This Guide |

Empirical Validation Protocol: High-Precision Potentiometric Titration

Because 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid is highly lipophilic due to the di-halogenated aromatic ring, standard aqueous titration will fail due to precipitation. The following self-validating protocol utilizes a cosolvent system and Yasuda-Shedlovsky extrapolation to determine the true thermodynamic aqueous pKa.

Causality-Driven Methodology

Step 1: Cosolvent Sample Preparation

-

Action: Prepare 1.0 mM solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH by weight).

-

Causality: The methanol ensures complete dissolution of the neutral species.

-

Action: Add Potassium Chloride (KCl) to achieve a 0.15 M background concentration.

-

Causality: This mimics physiological ionic strength and locks the activity coefficients of the ions, ensuring the measured concentration-based pKa (

) can be mathematically converted to a thermodynamic pKa without variable ionic interference.

Step 2: Self-Validating Electrode Calibration (Gran Method)

-

Action: Titrate a blank 0.15 M KCl cosolvent mixture with standardized 0.1 M HCl and 0.1 M KOH. Plot the Gran functions (

vs. Volume). -

Causality: Standard pH buffers are inaccurate in mixed solvents. The Gran plot validates the exact Nernstian slope of the glass electrode in the specific dielectric environment, ensuring the system is perfectly calibrated before the sample is introduced.

Step 3: Inert Potentiometric Titration

-

Action: Titrate the sample solutions with carbonate-free 0.1 M KOH at a strictly controlled 25.0 ± 0.1 °C under a continuous Nitrogen (

) blanket. -

Causality: Atmospheric

dissolves into basic titrants to form carbonic acid, introducing a secondary, invisible buffering system that skews the titration curve. The

Step 4: Yasuda-Shedlovsky Extrapolation

-

Action: Calculate the apparent pKa (

) for each methanol ratio using non-linear least-squares regression. Plot -

Causality: Extrapolating the linear regression to the dielectric constant of pure water (

) yields the true, highly accurate aqueous pKa of the compound, circumventing its innate insolubility.

Fig 2: Self-validating potentiometric titration workflow for precise pKa determination.

Pharmaceutical Implications

The estimated pKa of ~3.5 for 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid has profound implications for downstream drug development:

-

Physiological Ionization: At a physiological pH of 7.4 (blood plasma) or 6.8 (intestinal tract), the compound exists almost entirely (>99.9%) in its deprotonated, anionic carboxylate form.

-

Permeability vs. Solubility: While the anionic form guarantees excellent aqueous solubility in the GI tract, it severely limits passive transcellular diffusion across lipophilic cell membranes. Formulators utilizing this building block must account for this by either designing prodrugs (e.g., esterification of the acetic acid group) or relying on active transport mechanisms (such as carrier-mediated transport) to achieve adequate bioavailability.

References

- 3-Pyridylacetic acid | 501-81-5 Source: ChemicalBook URL

- 2-Chloro-3-pyridineacetic acid 61494-55-1 wiki Source: Guidechem URL

- Cas 53939-30-3, 5-Bromo-2-chloropyridine Source: Lookchem URL

Sources

Strategic Sourcing & Technical Profile: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

The following technical guide details the commercial availability, synthesis, and strategic application of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid , a critical scaffold in modern drug discovery.

Executive Summary

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS 1227499-30-0 ) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors and CRTH2 antagonists. Its structure—a pyridine ring substituted with a carboxylic acid tail at C3, a chlorine at C2, and a bromine at C5—offers orthogonal reactivity. The C2-Cl allows for nucleophilic aromatic substitution (

This guide analyzes the commercial landscape, validates the optimal synthesis routes for quality control, and provides actionable procurement strategies for medicinal chemistry teams.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid |

| CAS Number | 1227499-30-0 |

| Molecular Formula | C |

| Molecular Weight | 250.48 g/mol |

| SMILES | OC(=O)CC1=CC(Br)=CN=C1Cl |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DMF; limited solubility in water |

| pKa (Calc) | ~3.8 (Carboxylic acid) |

Synthesis & Manufacturing Logic

Understanding the synthesis is crucial for evaluating supplier quality. The presence of specific impurities (e.g., des-bromo analogs or regioisomers) often reveals the manufacturing route used.

The "Methyl-Oxidation" Route (Industrial Standard)

The most scalable and commercially prevalent route starts from 5-bromo-2-chloro-3-methylpyridine (CAS 29241-60-9). This pathway is preferred over de novo ring construction due to the availability of the starting material and the robustness of the steps.

-

Radical Bromination: The 3-methyl group is brominated using NBS (N-bromosuccinimide) and a radical initiator (AIBN) to form the benzyl bromide analog.

-

Critical QC Point: Over-bromination can lead to the dibromomethyl impurity, which hydrolyzes to the aldehyde, contaminating the final product.

-

-

Cyanation: Displacement of the bromide with cyanide (NaCN or KCN) generates the acetonitrile intermediate.

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to the target acetic acid.

Experimental Workflow Diagram

The following diagram illustrates the industrial synthesis logic and critical control points.

Figure 1: Industrial synthesis pathway from the commercially available 3-methylpyridine precursor.

Commercial Supply Landscape

This molecule is classified as a Tier 2 Building Block —widely available from specialized catalog suppliers but not a bulk commodity like simple pyridines.

Key Suppliers & Tiers

| Supplier Tier | Representative Companies | Typical Pack Size | Lead Time | Strategic Use |

| Tier 1 (Global Catalog) | ChemScene , BLD Pharm , Combi-Blocks | 1g – 25g | 1-3 Days | Rapid prototyping, Hit-to-Lead |

| Tier 2 (Aggregators) | Fisher Scientific , MilliporeSigma | 250mg – 5g | 3-7 Days | Consolidated procurement |

| Tier 3 (Bulk/Custom) | Enamine , WuXi AppTec | >100g | 4-8 Weeks | Scale-up, GMP batches |

Procurement Strategy

-

Preferred Form: Purchase the Ethyl Ester (CAS 1219936-15-8) if long-term storage is required. The free acid (CAS 1227499-30-0) can decarboxylate slightly under harsh conditions or prolonged storage at room temperature. The ester is easily hydrolyzed (

) immediately prior to use. -

Cost Estimation:

-

1g: $50 - $150 USD

-

25g: $800 - $1,200 USD

-

Note: Prices vary significantly based on purity guarantees (95% vs 98%).

-

Quality Assurance & Protocols

Identification (NMR)

To validate the identity of incoming batches, look for the diagnostic methylene singlet.

-

H NMR (400 MHz, DMSO-

- ~12.5 ppm (s, 1H, COOH )

- ~8.5 ppm (d, 1H, Pyridine H6 )

- ~8.2 ppm (d, 1H, Pyridine H4 )

-

~3.8 ppm (s, 2H, Ar-CH

Purity Check (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV at 254 nm.

-

Common Contaminants:

-

Starting Material: 5-bromo-2-chloro-3-methylpyridine (High retention time).[1]

-

Hydrolysis Byproduct: 5-bromo-2-hydroxypyridine derivatives (if

occurred during hydrolysis).

-

Strategic Applications in Drug Discovery

This scaffold is a "privileged structure" for designing dual-action inhibitors.

-

Kinase Inhibition: The carboxylic acid can mimic the phosphate-binding pocket or be converted to an amide to interact with the hinge region.

-

CRTH2 Antagonists: The acetic acid tail is a classic bioisostere for the indole-3-acetic acid moiety found in Indomethacin and other CRTH2 ligands [1].

-

Orthogonal Functionalization:

-

Step 1 (

): Displacement of the C2-Cl with amines (e.g., piperazines) to introduce solubility groups. -

Step 2 (Suzuki): Coupling at C5-Br to extend the pharmacophore into a hydrophobic pocket.

-

Functionalization Workflow

Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the scaffold.

References

-

Ulven, T., et al. (2006).[2] "Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits."[2] Journal of Medicinal Chemistry, 49(23), 6638-6641.[2] Link

-

ChemScene. (2024). "Product Monograph: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid." Link

-

BLD Pharm. (2024). "Ethyl 2-(5-bromo-2-chloropyridin-3-yl)acetate Technical Data." Link

-

PubChem. (2024). "Compound Summary: 2-(5-bromo-2-chloropyridin-3-yl)acetic acid." Link

Sources

Methodological & Application

Synthesis and Process Optimization of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS: 1227499-30-0)[1]

Introduction & Mechanistic Rationale

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid is a highly functionalized, di-halogenated heterocyclic building block critical to modern drug discovery. Its unique substitution pattern—a 2-chloro group susceptible to nucleophilic aromatic substitution (SNAr) and a 5-bromo group primed for transition-metal-catalyzed cross-coupling—makes it an invaluable intermediate. Derivatives of this scaffold are frequently utilized in the synthesis of TEAD modulators for oncology[2] and CRAC channel inhibitors for autoimmune diseases[3].

To synthesize this compound efficiently and avoid the use of sensitive organometallic reagents on a di-halogenated ring, we employ a robust three-step homologation sequence starting from the commercially available 5-bromo-2-chloro-3-methylpyridine[4].

The Structural Logic:

-

Wohl-Ziegler Bromination: Regioselective radical bromination of the benzylic methyl group[5].

-

Cyanation: One-carbon homologation via SN2 displacement of the primary bromide[6].

-

Acidic Hydrolysis: Conversion of the nitrile to the target acetic acid. Crucially, acidic conditions are mandated here; basic hydrolysis would trigger an undesired SNAr displacement of the 2-chloro substituent by hydroxide ions.

Synthetic Workflow Pathway

Three-step synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid via nitrile homologation.

Step-by-Step Experimental Protocols

Step 1: Wohl-Ziegler Radical Bromination

Objective: Synthesis of 5-bromo-3-(bromomethyl)-2-chloropyridine.

-

Causality & Reagent Selection: While carbon tetrachloride (CCl4) is the classical solvent for this reaction, stringent environmental regulations necessitate alternatives. 1,2-Dichloroethane (DCE) or trifluorotoluene are field-proven replacements that maintain the required radical stability. Azobisisobutyronitrile (AIBN) is chosen as the radical initiator because its decomposition temperature (~65–75 °C) perfectly aligns with the reflux temperature of the solvent.

Procedure:

-

Charge a flame-dried round-bottom flask with 5-bromo-2-chloro-3-methylpyridine (1.0 equiv, 100 mmol) and anhydrous DCE (200 mL).

-

Add N-Bromosuccinimide (NBS) (1.1 equiv, 110 mmol) and AIBN (0.05 equiv, 5 mmol).

-

Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.

-

Cool the reaction mixture to 0 °C. The byproduct, succinimide, will precipitate out of solution.

-

Filter the cold mixture through a Celite pad and wash with cold DCE (50 mL).

-

Concentrate the filtrate under reduced pressure to afford the crude bromomethyl intermediate.

-

Self-Validating IPC (In-Process Control): Monitor via GC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is self-validating when the starting material peak (m/z 205/207) shifts completely to the brominated product mass (m/z 283/285/287). If unreacted starting material remains, add an additional 0.02 equiv of AIBN, as radical initiators deplete over time.

Step 2: Nucleophilic Cyanation

Objective: Synthesis of 2-(5-bromo-2-chloropyridin-3-yl)acetonitrile.

-

Causality & Reagent Selection: A mixed solvent system (EtOH/H2O, 4:1) is critical. Ethanol dissolves the organic bromomethyl intermediate, while water solubilizes the inorganic NaCN. Because the benzylic position is highly electrophilic (activated by the electron-deficient pyridine ring), the SN2 displacement proceeds smoothly at room temperature. Heating is strictly avoided to prevent competitive dimerization or premature hydrolysis.

Procedure:

-

DANGER: Sodium cyanide is highly toxic. Perform all operations in a dedicated, well-ventilated fume hood.

-

Dissolve the crude 5-bromo-3-(bromomethyl)-2-chloropyridine (1.0 equiv, ~95 mmol) in Ethanol (150 mL).

-

In a separate flask, dissolve Sodium Cyanide (NaCN) (1.5 equiv, 142.5 mmol) in deionized water (40 mL).

-

Add the aqueous NaCN solution dropwise to the ethanolic mixture at 0 °C.

-

Remove the ice bath and stir the biphasic mixture at room temperature (20–25 °C) for 12 hours.

-

Quench the reaction by adding water (200 mL) and extract with Ethyl Acetate (3 × 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the nitrile intermediate.

-

Self-Validating IPC: Monitor via IR spectroscopy or LC-MS. The appearance of a sharp, distinct nitrile stretch at ~2250 cm⁻¹ in the IR spectrum of a crude aliquot confirms successful cyanation.

Step 3: Acidic Nitrile Hydrolysis

Objective: Synthesis of the target 2-(5-bromo-2-chloropyridin-3-yl)acetic acid.

-

Causality & Reagent Selection: Chemoselectivity is the primary concern here. Basic hydrolysis (NaOH/KOH) would rapidly cause an SNAr displacement of the 2-chloro group by hydroxide, yielding an undesired 2-pyridone byproduct. Acidic hydrolysis (6M H2SO4) prevents this side reaction by protonating the nitrile nitrogen, activating it toward nucleophilic attack by water while keeping the halogen substituents intact.

Procedure:

-

Suspend the crude 2-(5-bromo-2-chloropyridin-3-yl)acetonitrile (1.0 equiv, ~85 mmol) in 6M aqueous H2SO4 (150 mL).

-

Heat the suspension to reflux (100 °C) for 16 hours. The mixture will gradually become homogeneous as the carboxylic acid forms.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully adjust the pH to 3–4 using a cold 4M NaOH solution.

-

The target carboxylic acid will precipitate as a white/off-white solid.

-

Filter the precipitate, wash with cold water (2 × 50 mL), and dry under high vacuum at 45 °C for 24 hours.

-

Self-Validating IPC: Monitor via LC-MS. The disappearance of the nitrile and the emergence of the [M-H]⁻ ion at m/z 247.9/249.9 confirms complete hydrolysis. The physical precipitation of the product upon pH adjustment serves as an immediate visual validation of successful carboxylic acid formation.

Quantitative Data & Analytical Characterization

Table 1: Reaction Parameters and Yield Summary

| Step | Transformation | Reagents & Conditions | Time / Temp | Isolated Yield (%) |

| 1 | Bromination | NBS, AIBN, DCE | 6 h / 80 °C | 78 - 82% |

| 2 | Cyanation | NaCN, EtOH/H2O (4:1) | 12 h / 25 °C | 85 - 90% |

| 3 | Hydrolysis | 6M H2SO4 (aq) | 16 h / 100 °C | 70 - 75% |

| Overall | Homologation | Three-Step Sequence | - | ~ 46 - 55% |

Table 2: Expected Analytical Markers for IPC Tracking

| Compound | Key 1H NMR Marker (CDCl3 / DMSO-d6) | MS / IR Marker |

| Starting Material | Singlet at ~2.40 ppm (Ar-CH3) | [M+H]⁺ m/z 205.9 |

| Bromomethyl Int. | Singlet at ~4.55 ppm (Ar-CH2-Br) | [M+H]⁺ m/z 283.8 |

| Nitrile Int. | Singlet at ~3.90 ppm (Ar-CH2-CN) | IR: ~2250 cm⁻¹ (C≡N) |

| Target Product | Singlet at ~3.75 ppm (Ar-CH2-COOH) | [M-H]⁻ m/z 247.9 |

References[1] 1227499-30-0 | 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid - ChemScene.https://www.chemscene.com/2-(5-Bromo-2-chloropyridin-3-yl)acetic_acid.html[4] 5-Bromo-2-chloro-3-methylpyridine - Chem-Impex.https://www.chemimpex.com/5-bromo-2-chloro-3-methylpyridine[3] US20130158040A1 - Diazaindole inhibitors of crac - Google Patents.https://patents.google.com/patent/US20130158040A1/en[6] (6-Chloro-4-iodopyridin-2-YL)acetic Acid Supplier - Benchchem.https://www.benchchem.com/product/b1212043[5] Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines - Journal of Saudi Chemical Society.https://doi.org/10.1016/j.jscs.2014.08.002[2] WO2020051099A1 - Carboxamide and sulfonamide derivatives useful as tead modulators - Google Patents.https://patents.google.com/patent/WO2020051099A1/en

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2020051099A1 - Carboxamide and sulfonamide derivatives useful as tead modulators - Google Patents [patents.google.com]

- 3. US20130158040A1 - Diazaindole inhibitors of crac - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. daneshyari.com [daneshyari.com]

- 6. (6-Chloro-4-iodopyridin-2-YL)acetic Acid Supplier [benchchem.com]

Application Note: High-Efficiency Esterification of 2-(5-Bromo-2-chloropyridin-3-yl)acetic Acid

Executive Summary & Strategic Analysis

This technical guide details the esterification of 2-(5-bromo-2-chloropyridin-3-yl)acetic acid , a critical intermediate in the synthesis of URAT1 inhibitors such as Lesinurad (RDEA594).

Chemical Context & Challenges

The substrate features a pyridine ring substituted with two halogens (2-Cl, 5-Br) and an acetic acid moiety at the 3-position.[1][2]

-

Electronic Environment: The electron-withdrawing nature of the halogen substituents (Inductive effect: -I) significantly reduces the basicity of the pyridine nitrogen. This is advantageous, as it prevents the formation of pyridinium salts that typically complicate acid-catalyzed esterifications of simple pyridines.

-

Steric Considerations: The 2-chloro substituent provides moderate steric bulk near the acetic acid side chain. While not sufficient to block reaction, it necessitates elevated temperatures (reflux) to ensure rapid conversion.

-

Regioselectivity: The 2-Cl and 5-Br positions are susceptible to nucleophilic aromatic substitution (

) under harsh basic conditions. Therefore, acid-catalyzed esterification is the superior strategic choice over alkylation with alkyl halides/base to avoid side reactions at the halogenated carbon centers.

Experimental Protocols

Two primary methods are presented. Method A (Thionyl Chloride) is recommended for scale-up and cases where water removal is difficult. Method B (Fischer Esterification) is recommended for routine laboratory synthesis.

Method A: In-Situ Acid Chloride Formation (Preferred for Scale-Up)

Mechanism: Thionyl chloride reacts with methanol to generate anhydrous HCl in situ and scavenges water produced during esterification, driving the equilibrium forward.

Reagents:

-

Substrate: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq)

-

Solvent/Reagent: Methanol (Anhydrous, 10-15 volumes)

-

Reagent: Thionyl Chloride (

) (1.5 - 2.0 eq)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

line). -

Solvation: Charge the flask with Methanol and cool to 0°C (ice bath).

-

Activation: Dropwise add Thionyl Chloride (

) over 15-20 minutes. Caution: Exothermic reaction with gas evolution ( -

Addition: Add the solid carboxylic acid substrate in portions to the cold solution.

-

Reaction: Remove the ice bath. Heat the mixture to reflux (approx. 65°C) for 3–5 hours.

-

Checkpoint: Monitor by TLC (System: 30% EtOAc in Hexanes). The acid (baseline/low Rf) should disappear; the ester (high Rf ~0.6-0.7) should appear.

-

-

Workup:

-

Isolation: Filter and concentrate to yield the methyl ester.

Method B: Classic Fischer Esterification (High Purity)

Mechanism: Protonation of the carbonyl oxygen by strong acid, followed by nucleophilic attack by methanol.

Reagents:

-

Substrate: 1.0 eq

-

Solvent: Methanol (HPLC grade)

-

Catalyst:

(conc., 0.1 eq) OR 4M HCl in Dioxane (2.0 eq).

Step-by-Step Procedure:

-

Dissolution: Suspend the acid substrate in Methanol (10 volumes).

-

Catalysis: Add concentrated

(catalytic amount) or 4M HCl/Dioxane. -

Reflux: Heat to 65°C for 6–12 hours.

-

Note: This method is slower than Method A but avoids handling Thionyl Chloride.

-

-

Quench: Cool to 0°C. Neutralize with 10%

solution until pH ~8. -

Extraction: Extract with EtOAc (3x).

-

Purification: Flash column chromatography (SiO2, 0-20% EtOAc/Hexanes) if impurities are present.

Data Analysis & Quality Control

Quantitative Summary

| Parameter | Method A ( | Method B ( |

| Reaction Time | 3 - 5 Hours | 6 - 12 Hours |

| Temperature | 65°C (Reflux) | 65°C (Reflux) |

| Typical Yield | 92 - 98% | 85 - 92% |

| Moisture Sensitivity | High (during setup) | Low |

| By-products |

Analytical Characterization

Product: Methyl 2-(5-bromo-2-chloropyridin-3-yl)acetate Molecular Weight: 264.50 g/mol [5]

-

1H NMR (400 MHz, DMSO-d6 or CDCl3):

- 8.45 - 8.55 (d, 1H): Aromatic proton at position 6 (adjacent to Nitrogen). Deshielded.

- 7.90 - 8.00 (d, 1H): Aromatic proton at position 4.

-

3.82 (s, 2H): Methylene protons (

-

3.70 (s, 3H): Methyl ester singlet (

Process Visualization (Workflow)

The following diagram illustrates the logical flow for Method A, highlighting critical decision points and safety checks.

Caption: Workflow for the Thionyl Chloride mediated esterification, ensuring anhydrous conditions and complete conversion.

References

-

Ardea Biosciences, Inc. (2009). Compounds and Methods for the Treatment of Hyperuricemia.[6][7] WO2009070740. (Describes the synthesis of Lesinurad intermediates including the 5-bromo-2-chloropyridine scaffold).

-

Pfizer Inc. (2013). Supplementary Information: Synthetic routes to compounds. RSC Medicinal Chemistry. (Provides specific NMR data and protocols for methyl 2-(5-bromo-2-chloropyridin-3-yl)acetate analogs).

-

Zentiva K.S. (2018). Process for preparing 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid.[8] EP3281941.[8] (Details scale-up esterification procedures for this specific class of molecules).

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. WO2015054960A1 - Gout drug lesinurad preparation method, and lesinurad intermediate - Google Patents [patents.google.com]

- 5. aaronchem.com [aaronchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

Application Note: Chemo-Selective Functionalization of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Executive Summary & Strategic Value

The scaffold 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid represents a high-value pharmacophore in medicinal chemistry, notably serving as a precursor for CRTH2 antagonists and APJ receptor agonists (e.g., BMS-986224 analogs).

Its structural uniqueness lies in its bifunctional electrophilic nature (C5-Br and C2-Cl) combined with a nucleophilic side chain (C3-acetic acid). This Application Note provides validated protocols to navigate the chemoselectivity challenges inherent to this molecule. We address the critical decision-making process between direct coupling (efficiency) and protection-deprotection strategies (robustness), ensuring high yields while mitigating catalyst poisoning and decarboxylation risks.

Mechanistic Insight: Reactivity & Chemoselectivity

To successfully functionalize this scaffold, one must understand the electronic bias of the pyridine ring.[1]

The Halogen Hierarchy

In palladium-catalyzed cross-coupling, the oxidative addition rate is the rate-determining step.[2] For this substrate, two competing factors are at play:

-

Bond Dissociation Energy (BDE): The C-Br bond (

68 kcal/mol) is significantly weaker than the C-Cl bond ( -

Electronic Activation: The pyridine nitrogen is electron-withdrawing. Positions

(C2) and

The Carboxylic Acid Challenge

The free carboxylic acid at C3 presents two risks:

-

Catalyst Poisoning: Carboxylates can bind to unsaturated Pd(II) species, forming unreactive "rest states."

-

Decarboxylation: While (pyridin-2-yl)acetic acids are notoriously unstable (thermal decarboxylation), this substrate is a (pyridin-3-yl)acetic acid . The C3 position does not stabilize the ylide intermediate required for facile thermal decarboxylation. Therefore, this substrate is thermally stable under standard Suzuki conditions (

100 °C), allowing for direct coupling if base stoichiometry is managed correctly.

Decision Matrix (Visualized)

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on scale and risk tolerance.

Experimental Protocols

Protocol A: Direct Coupling (The "Green" Route)

Recommended for rapid analog generation (library synthesis).

Rationale: This method utilizes the water solubility of the carboxylate salt. We employ

Materials:

-

Substrate: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 equiv)

-

Catalyst:

(3–5 mol%) -

Base:

(3.5 equiv) — Crucial: 1 eq neutralizes acid, 2.5 eq drives reaction.

Step-by-Step:

-

Degassing: In a reaction vial, combine the Substrate, Boronic Acid, and Base. Cap and purge with Argon/Nitrogen for 5 minutes. Oxygen is the primary cause of failure in aqueous Suzuki couplings.

-

Solvent Addition: Add the degassed Dioxane/Water mixture.[5]

-

Catalyst Addition: Quickly add the Pd catalyst against a counter-flow of inert gas.

-

Reaction: Heat to 80 °C for 4–12 hours.

-

Note: Do not exceed 100 °C to avoid potential decarboxylation or C2-Cl activation.

-

-

Work-up: Cool to RT. Acidify carefully with 1N HCl to pH ~3 (to protonate the product). Extract with EtOAc.[5]

-

Purification: The product is a carboxylic acid; reverse-phase chromatography (C18) is recommended using Water/Acetonitrile (+0.1% Formic Acid).

Protocol B: Sequential Functionalization (The "Scale-Up" Route)

Recommended for multi-gram synthesis or when the C2-Cl position requires subsequent

Rationale: Converting the acid to a methyl ester prevents catalyst interaction and improves solubility in organic solvents. It also allows for standard silica gel chromatography.

Workflow Diagram:

Figure 2: Step-wise workflow for high-fidelity synthesis.

Step-by-Step (Step 2 - Coupling):

-

Preparation: Dissolve the methyl ester intermediate (1.0 equiv) and Boronic Acid (1.1 equiv) in Toluene/Ethanol (4:1).

-

Base: Add aqueous

(2M, 2.0 equiv). -

Catalyst: Add

(5 mol%). -

Reaction: Reflux (90 °C) under inert atmosphere for 6 hours.

-

Selectivity Check: The C2-Cl remains intact under these conditions.

-

Purification: Silica gel flash chromatography (Hexane/EtOAc).

Data & Optimization Guide

The following table summarizes expected outcomes based on catalyst/ligand screening for this specific scaffold type.

| Variable | Condition | Outcome | Recommendation |

| Catalyst | Good yield (Ester), Poor yield (Acid) | Use for Route B (Ester) only. | |

| Catalyst | Excellent yield (Acid & Ester) | Universal choice. Robust to air/moisture. | |

| Catalyst | XPhos Pd G2 | High Activity | Use for sterically hindered boronic acids. |

| Base | High Activity | Good for difficult couplings; watch for hydrolysis of ester. | |

| Base | Moderate Activity | Standard. Mild enough to preserve C2-Cl. | |

| Solvent | DMF | High Solubility | Hard to remove; use only if substrate precipitates in Dioxane. |

References

-

Selectivity in Dihalopyridines

-

Lutz, M. R., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017.

- Context: Establishes the BDE hierarchy (C5-Br < C2-Cl)

-

- Suzuki Coupling on Free Acids: Deng, J. Z., et al. "Ligand-free Suzuki–Miyaura coupling reactions using an inexpensive aqueous palladium source." Tetrahedron Letters, 2004. Context: Validates the use of aqueous bases ( ) to solubilize carboxylic acids in situ for coupling.

-

Specific Scaffold Applications (BMS-986224)

-

Goldfogel, M. J., et al. "Discovery of BMS-986224: A Potent and Selective APJ Receptor Agonist." Journal of Medicinal Chemistry, 2021.

- Context: Demonstrates the use of 2-bromo-5-chloropyridine derivatives and acetic acid side chains in clinical candid

-

-

General Protocol for Halopyridines

Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid and reagents before handling. The C2-Cl position is a potential skin sensitizer due to its alkylating ability (

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Introduction

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the pyridine scaffold is a privileged structural motif. The molecule possesses two distinct halogenated sites on an electron-deficient pyridine ring, offering significant potential for selective functionalization. This guide provides an in-depth analysis of the reactivity of this substrate in nucleophilic aromatic substitution (SNAr) reactions, explains the underlying principles governing its regioselectivity, and furnishes detailed, field-proven protocols for its practical application.

The core of this molecule's reactivity lies in the electronic nature of the pyridine ring. The electronegative nitrogen atom polarizes the ring system, rendering the carbon atoms, particularly at the C2 and C4 positions, susceptible to nucleophilic attack.[1][2][3][4] This document will focus on the selective substitution of the C2-chloro group, which is the kinetically and thermodynamically favored pathway, and will also briefly address strategies for functionalizing the C5-bromo position through alternative chemistries.

Theoretical Underpinnings: Reactivity and Regioselectivity

A robust understanding of the reaction mechanism is paramount for successful synthesis, optimization, and troubleshooting. The choices made in solvent, base, and temperature are not arbitrary; they are dictated by the principles of physical organic chemistry that govern the reaction pathway.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions on electron-deficient aromatic rings proceed via a two-step addition-elimination mechanism.[5][6]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. This is typically the rate-determining step. This attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]

-

Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group (in this case, the chloride ion).

Caption: General two-step addition-elimination mechanism of SNAr.

Causality of Regioselectivity: C2 vs. C5 Substitution

For 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid, nucleophilic attack overwhelmingly occurs at the C2 position, leading to the displacement of the chloride. This pronounced regioselectivity is a direct consequence of the electronic stabilization of the Meisenheimer complex.

-

Attack at C2 (Favored): When a nucleophile attacks the C2 position (ortho to the nitrogen), the negative charge of the resulting Meisenheimer complex can be delocalized across the ring and, crucially, onto the electronegative nitrogen atom.[1][2][3] This resonance form is a major contributor to the stability of the intermediate, thereby lowering the activation energy of the reaction pathway.

-

Attack at C5 (Disfavored): Conversely, if a nucleophile were to attack the C5 position (meta to the nitrogen), the resulting negative charge cannot be delocalized onto the ring nitrogen through any valid resonance structure. This lack of stabilization results in a much higher energy intermediate and a prohibitively high activation energy for the SNAr pathway at this position.

Furthermore, the typical leaving group reactivity order for SNAr reactions is F > Cl ≈ Br > I.[4][6] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the strong electron-withdrawing inductive effect of more electronegative halogens, rather than the C-X bond strength. This factor further supports the preferential substitution at the more activated C2-chloro position over the C5-bromo position.

Caption: Rationale for preferential nucleophilic attack at the C2 position.

Experimental Protocols for SNAr at the C2-Position

The following protocols are designed as robust starting points for the substitution of the 2-chloro group with various classes of nucleophiles. As with any reaction, optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

General Considerations:

-

Atmosphere: While many SNAr reactions are tolerant of air, reactions employing strong, air-sensitive bases (e.g., NaH, KOtBu) must be conducted under an inert atmosphere (Nitrogen or Argon).

-

Solvents: Use of anhydrous solvents is highly recommended, especially when using moisture-sensitive reagents.

-

Monitoring: Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the synthesis of 2-amino-substituted pyridine derivatives, which are common structural motifs in medicinal chemistry.

-

Materials:

-

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq)

-

Primary or Secondary Amine (e.g., morpholine, benzylamine) (1.2 - 2.0 eq)

-

Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (CH₃CN)

-

Standard glassware for reaction, workup, and purification

-

-

Procedure:

-

To a round-bottom flask, add 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq) and the chosen solvent (to make a ~0.2 M solution).

-

Add the amine (1.2 eq) and the base (2.0 eq). The use of a non-nucleophilic base like K₂CO₃ or DIPEA is crucial to deprotonate the carboxylic acid and neutralize the HCl generated without competing with the amine nucleophile.[5][7]

-

Stir the reaction mixture at a temperature between 60 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into water and acidify to pH ~4-5 with 1M HCl. This will protonate the desired product, which may precipitate or can be extracted.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-amino-substituted product.

-

Protocol 2: O-Arylation with Alcohols/Phenols (Alkoxylation)

This protocol is for the synthesis of ether-linked derivatives. It requires the in-situ generation of a more potent alkoxide or phenoxide nucleophile.

-

Materials:

-

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq)

-

Alcohol or Phenol (1.5 - 3.0 eq, can also be used as solvent)

-

Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu) (1.5 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

-

Flame-dried glassware and inert atmosphere setup

-

-

Procedure:

-

Caution: NaH reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 eq) and anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add NaH (1.5 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

-

In a separate flask, dissolve 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq) in the same anhydrous solvent.

-

Slowly add the solution of the pyridine substrate to the freshly prepared alkoxide solution at room temperature.

-

Heat the reaction mixture to a temperature between 50 °C and 100 °C, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Perform an aqueous workup and purification as described in Protocol 2.1.

-

Protocol 3: S-Arylation with Thiols

This method yields thioether derivatives and follows a similar principle to alkoxylation, often requiring the generation of a thiolate nucleophile.

-

Materials:

-

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq)

-

Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

-

Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 - 2.0 eq)

-

Solvent: Anhydrous DMF or THF

-

Inert atmosphere setup if using NaH

-

-

Procedure:

-

To a round-bottom flask, add the thiol (1.1 eq), base (e.g., K₂CO₃, 2.0 eq), and solvent.

-

Stir the mixture at room temperature for 30 minutes to form the thiolate.

-

Add the 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq) to the mixture.

-

Heat the reaction to 60-100 °C and stir until completion as monitored by TLC or LC-MS.[8][9]

-

Cool the reaction and perform the aqueous workup and purification as detailed in Protocol 2.1.

-

Caption: A typical workflow for SNAr synthesis and purification.

Data Summary: Typical Reaction Conditions

The following table summarizes representative conditions for the C2-substitution on 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid. Actual conditions and yields will vary based on the specific nucleophile used.

| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) |

| Amines | Morpholine | K₂CO₃, DIPEA | DMF, DMSO | 80 - 120 |

| Alcohols | Ethanol | NaH, KOtBu | THF, Ethanol | 50 - 80 (Reflux) |

| Phenols | Phenol | K₂CO₃, Cs₂CO₃ | DMF, NMP | 100 - 140 |

| Thiols | Thiophenol | K₂CO₃, NaH | DMF, THF | 60 - 100 |

Alternative Reactivity: Functionalizing the C5-Bromo Position

As established, direct SNAr at the C5-bromo position is electronically disfavored. To functionalize this site, one must employ chemistries that operate via different mechanisms, most commonly transition-metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and is well-suited for coupling amines with aryl bromides.[10] This reaction proceeds through a catalytic cycle involving a palladium catalyst and a specialized phosphine ligand. The mechanism involves oxidative addition of the palladium complex into the C-Br bond, which is kinetically accessible, followed by coordination of the amine, deprotonation, and reductive elimination to form the product.

A typical set of conditions would involve:

-

Substrate: The C2-substituted pyridine derivative

-

Catalyst: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos)

-

Base: A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

-

Solvent: Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

-

Temperature: 80 - 120 °C under an inert atmosphere.

This highlights the orthogonal reactivity of the two halogen positions, allowing for a sequential functionalization strategy: first, an SNAr reaction at C2, followed by a palladium-catalyzed cross-coupling at C5.

Safety Precautions

-

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

All manipulations should be performed in a well-ventilated chemical fume hood.

-

Strong bases such as sodium hydride and potassium tert-butoxide are corrosive and moisture-sensitive. Consult the Safety Data Sheet (SDS) for proper handling and quenching procedures.

-

High-boiling polar aprotic solvents like DMF and DMSO have specific health risks; avoid inhalation and skin contact.

References

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

-

Nucleophilic substitution reactions in pyridine . Quimica Organica. [Link]

-

Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center . RSC Publishing. [Link]

-

Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick . ACS Publications. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . Universidad del Atlántico. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . MDPI. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines . LinkedIn. [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles . ACS Publications. [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? . PMC. [Link]

-

Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines . ResearchGate. [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides . MIT Open Access Articles. [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES . Lookchem. [Link]

-

Reaction of 2-Bromopyridine with Thiophenol a . ResearchGate. [Link]

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts . ACS Publications. [Link]

-

Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles . ChemRxiv. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . PMC. [Link]

-

2-(5-bromo-2-chloropyridin-3-yl)acetic acid (C7H5BrClNO2) . PubChemLite. [Link]

-

How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? . ResearchGate. [Link]

-

SNAr Reaction of Polyhalogenated Heterocycles . RCS Research Chemistry Services. [Link]

-

Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy . ResearchGate. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles . ChemRxiv. [Link]

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry . WordPress. [Link]

-

Directed nucleophilic aromatic substitution reaction . The Royal Society of Chemistry. [Link]

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors . Royal Society of Chemistry. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Heterocycle Synthesis Using 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

This Application Note is written for researchers and drug discovery scientists. It details the strategic utilization of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS 1227499-30-0) as a versatile building block for synthesizing fused nitrogen heterocycles, specifically 7-azaindolin-2-ones and 1,8-naphthyridin-2-ones .

Executive Summary

The compound 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid represents a "tri-functional" scaffold optimized for divergent heterocyclic synthesis. Its structure integrates three distinct reactive handles:

-

2-Chloro substituent: Activated for Nucleophilic Aromatic Substitution (

). -

3-Acetic Acid moiety: A bifunctional "tether" capable of cyclization, decarboxylation, or condensation.

-

5-Bromo substituent: A stable handle for late-stage transition metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

This guide details the protocols for converting this scaffold into two high-value heterocyclic cores: the 6-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-azaindolinone) and the 6-bromo-1,8-naphthyridin-2(1H)-one .

Strategic Analysis & Reactivity Profile

The utility of this building block lies in its ability to undergo controlled, sequential functionalization. The high reactivity of the 2-chloro position towards amines, combined with the proximity of the acetic acid group, facilitates rapid ring closure.

Reaction Pathway Map

Figure 1: Divergent synthesis pathways. Direct cyclization yields the 7-azaindole core (green), while carbon insertion yields the 1,8-naphthyridine core (red).

Protocol A: Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Target Scaffold: 7-Azaindolinone (Precursor to 7-Azaindoles)

Mechanism:

Materials

-

Substrate: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 equiv)

-

Amine Source: 4-Methoxybenzylamine (PMB-NH2) or 2,4-Dimethoxybenzylamine (DMB-NH2) (1.2 equiv) — Note: Using a protected amine improves solubility and yield compared to ammonia.

-

Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

-

Solvent: DMF (Dimethylformamide) or NMP

-

Acid (for Deprotection): TFA (Trifluoroacetic acid)

Step-by-Step Procedure

-

Nucleophilic Displacement (

):-

Dissolve the starting acid (1.0 g, 4.0 mmol) in DMF (10 mL).

-

Add DIPEA (1.7 mL, 10.0 mmol) followed by PMB-amine (0.66 g, 4.8 mmol).

-

Heat the reaction mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting chloride (m/z 250/252) and formation of the intermediate (m/z ~351).

-

Insight: The carboxylic acid may partially form an amide with the amine during this step, but the primary event is the displacement of the 2-Cl.

-

-

Cyclization (Lactamization):

-

Cool the mixture to room temperature.

-

Add HATU (1.8 g, 4.8 mmol) directly to the reaction pot (One-pot procedure). Stir for 4 hours at RT.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), saturated

, and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

-

-

Deprotection (Optional):

-

To obtain the free N-H lactam, dissolve the PMB-protected intermediate in TFA (5 mL) and heat to 60°C for 3 hours.

-

Concentrate and neutralize with saturated

. Filter the resulting precipitate.[1]

-

Yield Expectation: 65–75% (over 2 steps).[2] Data Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the PMB signals and the appearance of a broad singlet (NH) at ~11.0 ppm. The methylene protons of the lactam ring should appear as a singlet at ~3.6 ppm.

Protocol B: Synthesis of 6-Bromo-1,8-naphthyridin-2(1H)-one

Target Scaffold: 1,8-Naphthyridine (Kinase Inhibitor Core) Mechanism: Carbon insertion via Vilsmeier-Haack or DMF-DMA condensation, followed by cyclization.

Rationale

Direct cyclization of acetic acid side chains yields 5-membered rings. To achieve the 6-membered lactam of a naphthyridine, a single carbon atom must be inserted between the alpha-carbon and the pyridine ring (or the acid functionality).

Step-by-Step Procedure

-

Esterification:

-

Convert 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid to its methyl ester using

in MeOH (Reflux, 2h). Isolate the ester.

-

-

Enaminone Formation:

-

Dissolve the ester (1.0 equiv) in DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (5.0 equiv).

-

Heat to 80°C for 4 hours. The solution will turn dark red/orange.

-

Concentrate in vacuo to remove excess DMF-DMA. This yields the enaminone intermediate (3-(2-dimethylamino-vinyl)-pyridine derivative).

-

-

Cyclization:

-

Dissolve the residue in Glacial Acetic Acid.

-

Add Ammonium Acetate (

) (5.0 equiv). -

Heat to reflux (118°C) for 6 hours.

-

Mechanism:[2] The ammonia displaces the dimethylamine and the 2-Cl substituent, followed by cyclization onto the ester.

-

Workup: Pour into ice water. The product, 6-bromo-1,8-naphthyridin-2(1H)-one , often precipitates as a solid. Filter and wash with water/ethanol.

-

Yield Expectation: 50–60%.

Late-Stage Functionalization (Suzuki Coupling)

Once the heterocyclic core (Azaindolinone or Naphthyridinone) is established, the 5-bromo position serves as a universal handle for diversification.

Standard Protocol:

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane/Water (4:1)

-

Temperature: 90°C, 12h.

Comparison of Scaffolds:

| Feature | 7-Azaindolinone (Protocol A) | 1,8-Naphthyridinone (Protocol B) |

| Ring Size | 5-membered fused lactam | 6-membered fused lactam |

| Aromaticity | Non-aromatic lactam ring | Fully aromatic (tautomeric) |

| Drug Class | Kinase inhibitors (e.g., Vemurafenib analogs) | Antibacterials, PDE inhibitors |

| Key Reagent | HATU / Amine | DMF-DMA / Ammonium Acetate |

References

-

Synthesis of 7-Azaindoles: Song, J. J., et al. "A practical synthesis of 6-substituted 7-azaindoles."

-

Naphthyridine Synthesis: Litvinov, V. P.[3] "Chemistry of 1,8-naphthyridines."

-

Vilsmeier-Haack Cyclization: Meth-Cohn, O., et al. "A versatile new synthesis of quinolines and related fused pyridines."

-

Commercial Analog Data: 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one (CAS 129686-16-4).

-

Compound Data: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS 1227499-30-0).

Sources

Application Note: High-Efficiency Amide Bond Formation with 2-(5-Bromo-2-chloropyridin-3-yl)acetic Acid

Introduction & Strategic Significance

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS: 1227499-30-0) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and advanced drug development [4]. Featuring a di-halogenated pyridine ring, it serves as a premier scaffold for orthogonal cross-coupling reactions. The distinct electronic environments of the 2-chloro and 5-bromo positions allow for sequential, site-selective functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after the primary amide linkage is established.

Unlike picolinic acid derivatives—where the carboxylic acid is directly attached to the electron-deficient pyridine ring—the presence of the methylene spacer in this pyridylacetic acid mitigates direct electronic deactivation and steric hindrance during coupling. However, the electron-withdrawing nature of the di-halo heteroaromatic system subtly increases the acidity of the α-protons. Consequently, selecting the appropriate coupling reagent and base is critical to prevent base-catalyzed side reactions (such as ketene formation or degradation) while ensuring rapid and quantitative conversion.

Mechanistic Rationale: The Superiority of HATU/DIPEA

Amide bond formation is conventionally achieved through the condensation of a carboxylic acid and an amine, facilitated by coupling reagents like DCC, EDC/HOBt, or HATU [2]. For 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid, the HATU/DIPEA system is the recommended gold standard [1].

-

Expertise & Experience: While EDC/HOBt is a reliable and cost-effective method [1], the coupling of electron-deficient or sterically hindered amines (e.g., substituted anilines) with pyridylacetic acids can be sluggish. Extended reaction times in the presence of a base increase the risk of α-proton abstraction and subsequent side reactions.

-

Causality of Reagent Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) bypasses this kinetic bottleneck. Upon deprotonation of the carboxylic acid by the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine), the carboxylate attacks HATU to form a highly reactive OAt-active ester [1]. The critical advantage of HATU over its HOBt counterparts lies in the nitrogen atom at the 7-position of the HOAt leaving group. This nitrogen provides a neighboring group effect, acting as an intramolecular general base to hydrogen-bond with the incoming amine, thereby drastically accelerating the aminolysis step even for deactivated nucleophiles [3].

Experimental Workflow Visualization

Workflow for the HATU-mediated amide coupling of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid.

Self-Validating Experimental Protocol

This protocol outlines the solution-phase amide coupling of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid with a primary or secondary amine. The procedure is designed to be self-validating: the transition of the reaction mixture from a suspension to a clear solution confirms successful active ester formation, and the specific workup sequence systematically eliminates coupling byproducts [1].

Materials Required:

-

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 equiv) [4]

-

Target Amine (1.1 - 1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (2.5 - 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) [1]

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 equiv) and HATU (1.2 equiv).

-

Solvation & Cooling: Dissolve the solids in anhydrous DMF to achieve a 0.1–0.3 M concentration. Cool the reaction flask to 0 °C using an ice-water bath. (Note: DMF is preferred over DCM to ensure complete solubility of the polar HOAt-active ester intermediate).

-

Pre-Activation: Add DIPEA (2.5 equiv) dropwise to the stirred solution at 0 °C. Allow the mixture to stir for 10–15 minutes.

-

Self-Validation Check: A slight color change (often to a pale yellow) and complete dissolution of any remaining solids indicate the successful formation of the OAt-active ester [1].

-

-

Aminolysis: Add the amine (1.1 equiv) dropwise (if liquid) or as a concentrated solution in DMF (if solid).

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 2 to 12 hours. Monitor the reaction progress via LC-MS or TLC until the complete consumption of the starting pyridylacetic acid is confirmed [1].

-

Targeted Aqueous Workup:

-

Quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc) (approx. 10 volumes).

-

Wash the organic layer sequentially with:

-

10% aqueous Citric Acid (2 × 5 vols): Causality - Protonates and partitions excess DIPEA and unreacted aliphatic amines into the aqueous layer.

-

Saturated aqueous NaHCO₃ (2 × 5 vols): Causality - Deprotonates and removes the highly polar HOAt byproduct and any trace unreacted starting carboxylic acid.

-